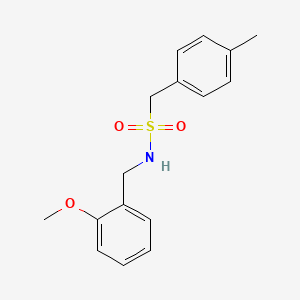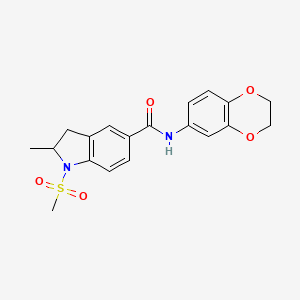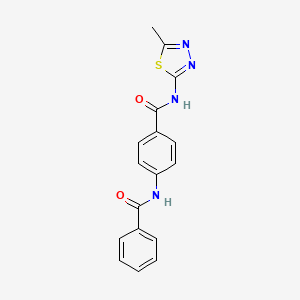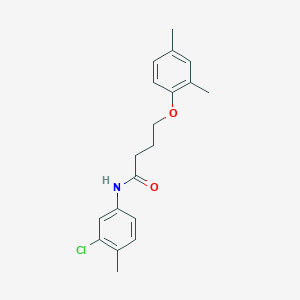![molecular formula C17H26N6O3S B4578566 1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-piperidinecarboxamide](/img/structure/B4578566.png)
1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-piperidinecarboxamide
説明
Synthesis Analysis
Synthesis of complex molecules like "1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-piperidinecarboxamide" often involves multi-step processes, including the formation of pyrazole rings, sulfonamide groups, and piperidine derivatives. For example, the synthesis of related compounds involves reactions with arylsulfonyl isocyanates to generate corresponding piperidones, showcasing the addition-rearrangement reactions that could be applicable to the target compound (Jao et al., 1996).
Molecular Structure Analysis
The molecular structure of compounds containing pyrazole, sulfonamide, and piperidine units has been extensively studied using techniques like X-ray diffraction. These studies reveal key aspects such as conformation, crystal packing, and intramolecular interactions, which are crucial for understanding the behavior and reactivity of the compound. For instance, the crystal and molecular structures of related isothiazolopyridine derivatives have been described, providing insights into the geometric arrangement and electronic properties (Karczmarzyk & Malinka, 2004).
科学的研究の応用
Metabolism and Disposition
Research has focused on understanding the metabolism and disposition of pharmacologically active compounds, including detailed analysis of their metabolic pathways in humans. For example, the study by Liu et al. (2017) on Venetoclax, a B-cell lymphoma-2 (Bcl-2) protein inhibitor, reveals insights into the absorption, metabolism, and excretion processes of such compounds in humans. This research highlights the extensive hepatic metabolism and the role of gut bacteria in forming nitro reduction metabolites, emphasizing the importance of metabolic studies in developing effective therapeutic agents (Liu et al., 2017).
Pharmacological Effects
Studies also explore the pharmacological effects of compounds on specific cellular targets or physiological processes. For instance, the work on MD 805, an anticoagulant, demonstrates its effects on platelet activation in the hemodialysis circuit. This research outlines how MD 805 exhibits stable antithrombin effects without significant side effects, providing valuable information for its use in anticoagulation therapy for patients on hemodialysis (Matsuo et al., 1986).
Diagnostic Applications
Certain compounds are investigated for their potential as diagnostic tools. For example, the study by Caveliers et al. (2002) on sigma receptor scintigraphy with N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide for visualizing primary breast tumors illustrates the application of chemical compounds in diagnosing diseases. This research demonstrates the compound's ability to accumulate in breast tumors, highlighting the role of such studies in improving diagnostic techniques (Caveliers et al., 2002).
Understanding Disease Mechanisms
Research also delves into the role of chemical compounds in understanding disease mechanisms. For example, the investigation into the effects of a meperidine-analog, which resulted in parkinsonism in humans, sheds light on the neurotoxic potential of certain compounds and their impact on the nervous system. Such studies are crucial for understanding the pathological basis of diseases and for developing strategies to prevent or treat them (Langston et al., 1983).
Environmental and Health Safety
The assessment of xenobiotics derived from food processing, as seen in the study by Zapico et al. (2022), focuses on the intake of compounds such as heterocyclic amines and polycyclic aromatic hydrocarbons, among others. This research is pivotal in understanding the exposure of populations to potentially harmful compounds through diet and in formulating guidelines to minimize health risks (Zapico et al., 2022).
特性
IUPAC Name |
1-(1,5-dimethylpyrazol-4-yl)sulfonyl-N-[(1-ethylpyrazol-3-yl)methyl]piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N6O3S/c1-4-22-9-7-15(20-22)10-18-17(24)14-6-5-8-23(12-14)27(25,26)16-11-19-21(3)13(16)2/h7,9,11,14H,4-6,8,10,12H2,1-3H3,(H,18,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZOBIXAWCBEKLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)CNC(=O)C2CCCN(C2)S(=O)(=O)C3=C(N(N=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-[9-(3-methylbutyl)-9H-carbazol-3-yl]ethanone](/img/structure/B4578509.png)
![N~1~-{4-[(diethylamino)sulfonyl]phenyl}-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4578512.png)
![2-methyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]propanamide](/img/structure/B4578524.png)


![3-{[2-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl}-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4578546.png)
![3-({[(4-acetylphenyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4578555.png)

![3-methyl-N-[1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]butanamide](/img/structure/B4578561.png)
![4-{[(phenylthio)acetyl]amino}-N-1,3-thiazol-2-ylbenzamide](/img/structure/B4578572.png)
